Cas no 157494-40-1 (4-Chloroquinoline-3-sulfonyl Chloride)
4-Chloroquinoline-3-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-QuinolinesulfonylChloride
- 4-chloroquinoline-3-sulfonyl chloride
- 4-chloroquinoline-3-sulfonylChloride
- 157494-40-1
- EN300-157405
- SCHEMBL2998772
- AKOS023553314
- 4-CHLORO-3-QUINOLINESULFONYL CHLORIDE
- DTXSID70473808
- 3-Quinolinesulfonyl chloride, 4-chloro-
- Z1509721584
- 4-Chloroquinoline-3-sulfonyl Chloride
-
- Inchi: 1S/C9H5Cl2NO2S/c10-9-6-3-1-2-4-7(6)12-5-8(9)15(11,13)14/h1-5H
- InChI Key: BCCXDQDFYWKDEH-UHFFFAOYSA-N
- SMILES: ClC1C(=CN=C2C=CC=CC2=1)S(=O)(=O)Cl
Computed Properties
- Exact Mass: 260.94195
- Monoisotopic Mass: 260.9418050g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- PSA: 47.03
4-Chloroquinoline-3-sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C670125-10mg |
4-Chloroquinoline-3-sulfonyl Chloride |
157494-40-1 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C670125-50mg |
4-Chloroquinoline-3-sulfonyl Chloride |
157494-40-1 | 50mg |
$ 210.00 | 2022-04-01 | ||
| TRC | C670125-100mg |
4-Chloroquinoline-3-sulfonyl Chloride |
157494-40-1 | 100mg |
$ 295.00 | 2022-04-01 | ||
| Chemenu | CM229897-1g |
4-Chloroquinoline-3-sulfonyl chloride |
157494-40-1 | 97% | 1g |
$471 | 2022-09-02 | |
| Enamine | EN300-157405-50mg |
4-chloroquinoline-3-sulfonyl chloride |
157494-40-1 | 95.0% | 50mg |
$182.0 | 2023-09-24 | |
| Enamine | EN300-157405-100mg |
4-chloroquinoline-3-sulfonyl chloride |
157494-40-1 | 95.0% | 100mg |
$272.0 | 2023-09-24 | |
| Enamine | EN300-157405-250mg |
4-chloroquinoline-3-sulfonyl chloride |
157494-40-1 | 95.0% | 250mg |
$389.0 | 2023-09-24 | |
| Enamine | EN300-157405-500mg |
4-chloroquinoline-3-sulfonyl chloride |
157494-40-1 | 95.0% | 500mg |
$613.0 | 2023-09-24 | |
| Enamine | EN300-157405-1000mg |
4-chloroquinoline-3-sulfonyl chloride |
157494-40-1 | 95.0% | 1000mg |
$785.0 | 2023-09-24 | |
| Enamine | EN300-157405-2500mg |
4-chloroquinoline-3-sulfonyl chloride |
157494-40-1 | 95.0% | 2500mg |
$1539.0 | 2023-09-24 |
4-Chloroquinoline-3-sulfonyl Chloride Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 4-Chloroquinoline-3-sulfonyl Chloride
Introduction to 4-Chloroquinoline-3-sulfonyl Chloride (CAS No. 157494-40-1) and Its Emerging Applications in Chemical Biology
4-Chloroquinoline-3-sulfonyl Chloride, identified by the Chemical Abstracts Service Number (CAS No.) 157494-40-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the quinoline scaffold, a class of molecules well-documented for its broad spectrum of biological activities. The introduction of both chloro and sulfonyl chloride substituents into the quinoline core enhances its reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The quinoline scaffold itself has a long history in medicinal chemistry, with several derivatives serving as antimalarial, antibacterial, and anticancer agents. The structural modification of quinoline by introducing electron-withdrawing groups such as sulfonyl chlorides can significantly alter its electronic properties, thereby influencing its binding affinity to biological targets. Specifically, the presence of a sulfonyl chloride group at the 3-position of the quinoline ring enhances its potential as a leaving group in nucleophilic substitution reactions, facilitating further derivatization.
In recent years, there has been a surge in research focused on developing novel quinoline-based compounds with enhanced biological activity. One particularly promising area is the use of 4-Chloroquinoline-3-sulfonyl Chloride as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects.
Recent studies have highlighted the utility of 4-Chloroquinoline-3-sulfonyl Chloride in generating novel kinase inhibitors. For instance, researchers have demonstrated that this compound can be readily functionalized at the 4-chloro position to introduce various pharmacophores that enhance kinase binding affinity. The sulfonyl chloride group serves as an excellent handle for further chemical modifications, allowing for the introduction of polar or charged groups that can improve solubility and cell permeability. These modifications are critical for developing compounds that can effectively traverse biological membranes and reach their target enzymes within cellular compartments.
Another emerging application of 4-Chloroquinoline-3-sulfonyl Chloride is in the development of antimicrobial agents. Antibiotic resistance is a growing global health concern, and there is an urgent need for new classes of antibiotics to combat resistant bacterial strains. Quinoline derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis and other vital metabolic pathways. The structural features of 4-Chloroquinoline-3-sulfonyl Chloride, particularly the sulfonyl chloride group, make it a versatile building block for designing molecules with enhanced antimicrobial activity.
In particular, researchers have explored the use of 4-Chloroquinoline-3-sulfonyl Chloride to develop novel sulfonamides, which are known for their broad-spectrum antimicrobial properties. By reacting this compound with various nucleophiles, such as amines or hydrazines, researchers can generate sulfonamide derivatives with improved efficacy against Gram-positive and Gram-negative bacteria. These derivatives have shown promising results in preclinical studies, indicating their potential as future therapeutic agents.
The synthesis of 4-Chloroquinoline-3-sulfonyl Chloride itself is another area of interest in synthetic organic chemistry. The compound can be prepared through multiple routes, including chlorination and sulfonylation of quinoline derivatives. One common approach involves the reaction of 3-aminoquinoline with chlorosulfonic acid followed by conversion to the sulfonyl chloride derivative. This method leverages well-established synthetic protocols and provides access to high-purity material suitable for further biological studies.
The versatility of 4-Chloroquinoline-3-sulfonyl Chloride as a synthetic intermediate has also been exploited in drug discovery efforts targeting neurological disorders. Quinoline derivatives have been shown to interact with various neurotransmitter receptors and ion channels, making them potential candidates for treating conditions such as epilepsy and Alzheimer's disease. Researchers have utilized 4-Chloroquinoline-3-sulfonyl Chloride to synthesize novel ligands that modulate neurotransmitter activity by binding to specific receptor subtypes.
For example, studies have demonstrated that derivatives of 4-Chloroquinoline-3-sulfonyl Chloride can selectively inhibit certain serotonin receptors, which are implicated in mood disorders such as depression and anxiety. By fine-tuning the structure of these derivatives through strategic functionalization at the 4-chloro and 3-sulfonyl positions, researchers can optimize their binding affinity and selectivity for specific serotonin receptor subtypes. This approach holds promise for developing more effective antidepressant and anxiolytic drugs with improved side effect profiles.
The growing interest in 4-Chloroquinoline-3-suliony Chloride underscores its importance as a key intermediate in modern drug discovery. Its ability to serve as a versatile building block for synthesizing pharmacologically active compounds makes it an invaluable tool for medicinal chemists. As research continues to uncover new applications for this compound, it is likely that its role in developing next-generation therapeutics will continue to expand.
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